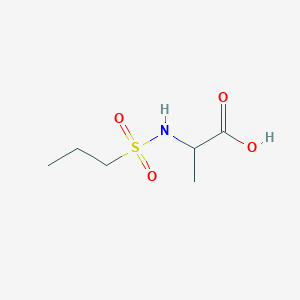

2-(Propane-1-sulfonamido)propanoic acid

Description

Contextualization within Sulfonamide Chemistry

The core functional group of 2-(Propane-1-sulfonamido)propanoic acid is the sulfonamide. A sulfonamide consists of a sulfonyl group connected to a nitrogen atom, forming the basis for a class of compounds with significant historical and ongoing importance in chemistry. ijarsct.co.incihanuniversity.edu.iq The discovery of sulfonamides, often called "sulfa drugs," marked a pivotal moment in medicine with the introduction of Prontosil, the first commercially available antibacterial agent. ijarsct.co.in

The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. ijarsct.co.innih.gov This fundamental reaction creates the stable S-N bond characteristic of the sulfonamide linkage. Due to their wide range of pharmacological activities—including antibacterial, anti-inflammatory, and diuretic properties—sulfonamides remain a crucial structural motif in drug discovery and development. ijarsct.co.inresearchgate.net

Significance in Amino Acid Derivatives and Propanoic Acid Scaffold Research

The structure of this compound is a direct derivative of an amino acid. The synthesis of sulfonamides using amino acids as starting materials has become a significant area of interest in organic chemistry. nih.govresearchgate.net Using amino acids as precursors for sulfonamide synthesis offers several advantages over traditional amines, including their biological relevance, inherent chirality, and the diverse nature of their side chains. nih.govresearchgate.net This approach allows for the creation of a wide array of tailored sulfonamide structures. The formation of these derivatives involves a nucleophilic attack by the amino group of the amino acid on an activated sulfonyl species, such as propane-1-sulfonyl chloride, to yield an N-sulfonylated amino acid. nih.govresearchgate.net

The molecule is also built upon a propanoic acid scaffold. Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with the chemical formula CH₃CH₂CO₂H. wikipedia.org It is a versatile building block in chemical synthesis and is recognized for its role as a short-chain fatty acid in biological systems. wikipedia.orgcreative-proteomics.com In this compound, this scaffold is derived from alanine (B10760859), one of the fundamental proteinogenic amino acids.

Role as a Structural Motif in Chemical Biology and Medicinal Chemistry Investigations

The combination of a sulfonamide and an amino acid creates a structural motif known as an N-sulfonyl amino acid. This class of compounds is actively explored in chemical biology and medicinal chemistry for its potential biological activities. N-acylsulfonamides, a closely related class, are often designed as bioisosteres of carboxylic acids, meaning they have similar physical and chemical properties that can elicit comparable biological responses. nih.gov This makes them valuable in drug design, particularly for developing enzyme inhibitors. nih.gov

Research into N-sulfonyl amino acid amides has identified novel compounds with potent fungicidal activity against major plant pathogens like Phytophthora infestans and Plasmopara viticola. chimia.chresearchgate.net More broadly, amino acid-based sulfonamides have been investigated for a multitude of pharmacological applications, including potential antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Therefore, this compound represents a molecule belonging to a chemical space that is a fertile ground for the discovery of new bioactive agents.

Structure

3D Structure

Properties

IUPAC Name |

2-(propylsulfonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-3-4-12(10,11)7-5(2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNOYDHNDOXIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(Propane-1-sulfonamido)propanoic Acid and Analogues

The synthesis of N-sulfonylated amino acids, including this compound, is well-established in organic chemistry, primarily relying on the reactivity of the amino group of the parent amino acid.

The most direct and common synthetic route to this compound originates from its parent α-amino acid, alanine (B10760859). Alanine provides the core propanoic acid structure with the requisite amino group at the C-2 position. This precursor-based approach is efficient because alanine is readily available in both racemic and enantiomerically pure forms (L-alanine and D-alanine), allowing for direct access to the corresponding stereoisomers of the final product. The synthesis involves the formation of a stable amide bond between the nitrogen atom of alanine and the sulfur atom of a propane-sulfonyl group. Several studies describe the synthesis of novel sulfonamide derivatives through the reaction of a sulfonyl chloride with various amino acids, including alanine, valine, and tryptophan. cihanuniversity.edu.iq

The key chemical transformation in the synthesis is the N-sulfonylation of alanine. This reaction is typically carried out by treating alanine with propane-1-sulfonyl chloride. A widely used procedure, analogous to the synthesis of N-tosyl-L-alanine, is the Schotten-Baumann reaction. prepchem.com In this method, the amino acid is first dissolved in an aqueous basic solution, such as sodium hydroxide (B78521), to deprotonate the amino group and enhance its nucleophilicity. cihanuniversity.edu.iqprepchem.com The reaction mixture is often cooled to control the exothermic nature of the reaction. Subsequently, the propane-1-sulfonyl chloride, sometimes dissolved in an immiscible organic solvent like toluene (B28343), is added slowly with vigorous stirring. prepchem.com The pH of the reaction is maintained in the basic range (typically 8-10) to neutralize the hydrochloric acid byproduct generated during the reaction. cihanuniversity.edu.iq After the reaction is complete, the aqueous layer is acidified to protonate the carboxylic acid group, causing the desired N-sulfonylated amino acid to precipitate as a solid, which can then be collected by filtration. prepchem.com

| Parameter | Condition | Purpose |

|---|---|---|

| Amino Acid | Alanine (L-, D-, or racemic) | Provides the core chemical structure. |

| Sulfonylating Agent | Propane-1-sulfonyl chloride | Source of the propane-1-sulfonyl group. |

| Base | Aqueous Sodium Hydroxide (NaOH) | Deprotonates the amino group to increase nucleophilicity and neutralizes HCl byproduct. cihanuniversity.edu.iqprepchem.com |

| Solvent | Water, often with a co-solvent like toluene for the sulfonyl chloride. prepchem.com | Dissolves the amino acid salt and facilitates the reaction. |

| Temperature | 0-25 °C (initially cooled, then ambient) | Controls the reaction rate and minimizes side reactions. prepchem.com |

| Workup | Acidification with a strong acid (e.g., HCl) | Protonates the carboxylate to precipitate the final product. prepchem.com |

Structural diversification of this compound can be achieved through modifications at several positions. The carboxylic acid moiety is a prime site for acylation reactions, such as esterification or amidation, to produce a wide range of functional derivatives.

For alkylation, particularly at the α-carbon, more complex strategies are often employed. One advanced method involves the use of chiral Ni(II) complexes derived from Schiff bases of the parent amino acid. nih.govmdpi.com In this approach, the N-sulfonylated amino acid can be complexed with Ni(II) and a chiral ligand. This complexation enhances the acidity of the α-proton, facilitating its removal with a base. The resulting nucleophilic species can then be reacted with an alkyl halide to introduce a new substituent at the α-carbon. nih.govmdpi.com This strategy not only allows for alkylation but also provides a high degree of stereochemical control, making it valuable for creating analogues with multiple chiral centers. nih.gov

Chiral Synthesis and Stereochemical Control

Controlling the stereochemistry of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer.

The most straightforward method for obtaining enantiomerically pure forms, such as (S)-2-(propane-1-sulfonamido)propanoic acid or its (R)-enantiomer, is through substrate-controlled synthesis. This involves starting with an enantiomerically pure form of alanine (e.g., L-alanine or D-alanine), which is commercially available from the chiral pool. nih.gov The N-sulfonylation reaction with propane-1-sulfonyl chloride is known to proceed without affecting the stereochemical integrity of the α-carbon. prepchem.com Therefore, the chirality of the starting amino acid directly dictates the chirality of the final product.

Alternative asymmetric strategies, while less direct for this specific compound, are established for related structures. These include the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction before being cleaved. For instance, processes have been developed for the asymmetric synthesis of chiral sulfinamides using auxiliaries like quinine. nih.gov Another approach involves asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other.

| Strategy | Description | Applicability |

|---|---|---|

| Substrate Control (Chiral Pool) | Utilizes an enantiomerically pure starting material, such as L-alanine or D-alanine. The existing stereocenter directs the stereochemical outcome. prepchem.com | Most direct and common method for synthesizing enantiopure this compound. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to guide the stereoselective formation of a new chiral center. It is removed in a later step. nih.gov | Applicable for creating more complex analogues where new stereocenters are introduced. |

| Asymmetric Catalysis | A small amount of a chiral catalyst (e.g., a metal-ligand complex or an organocatalyst) is used to stereoselectively transform a prochiral substrate. acs.org | Advanced method for generating chirality, particularly if starting from achiral precursors. |

Diastereoselective synthesis becomes relevant when synthesizing analogues of this compound that contain two or more stereocenters. The goal of such a synthesis is to selectively form one diastereomer out of several possibilities. For example, if an alkyl group is introduced at the α-carbon of (S)-2-(propane-1-sulfonamido)propanoic acid using the Ni(II) complex method mentioned earlier, a new stereocenter is created. nih.govmdpi.com

The diastereoselectivity of such reactions is often controlled by the existing chiral center from the alanine backbone, which sterically hinders one face of the molecule, directing the incoming electrophile to the opposite face. This is known as substrate-controlled diastereoselection. The choice of reagents and reaction conditions can further influence the diastereomeric ratio. Research into the diastereoselective synthesis of complex heterocyclic systems derived from amino acids demonstrates that high levels of stereocontrol can be achieved through methods like iodine-mediated cyclization, which sets a defined stereochemical relationship between substituents. nih.gov These principles can be applied to the synthesis of complex derivatives of this compound.

Resolution Techniques for Enantiomers

The synthesis of this compound from achiral precursors typically results in a racemic mixture, which is a 50:50 mixture of its two enantiomers. The separation of these enantiomers, a process known as resolution, is critical as they often exhibit different biological activities. Several established methods are applicable for the resolution of this chiral carboxylic acid.

One common strategy is diastereomeric salt formation . This involves reacting the racemic acid with an enantiomerically pure chiral base. This reaction creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the individual enantiomers of the acid can be regenerated by treatment with a strong acid.

Chiral chromatography is another powerful technique for enantiomeric separation. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are widely employed. These CSPs, often based on polysaccharides like cellulose (B213188) or amylose, create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.

Enzymatic resolution offers a green and highly selective alternative. Enzymes, such as lipases or proteases, can selectively catalyze a reaction on one enantiomer of the racemic mixture. For instance, an enzyme might selectively hydrolyze an ester derivative of one enantiomer, allowing the hydrolyzed acid and the unreacted ester to be separated.

| Technique | Principle | Typical Reagents/Materials | Advantages | Disadvantages |

|---|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Enantiopure chiral bases (e.g., brucine, (R)-1-phenylethylamine) | Scalable, well-established technique. | Requires stoichiometric amounts of a resolving agent; success depends on crystallization properties. |

| Chiral Chromatography (HPLC/SFC) | Differential interaction with a chiral stationary phase. | Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based) | High resolution, applicable to analytical and preparative scales. | Higher cost of CSPs and solvents; can be less scalable than crystallization. |

| Enzymatic Resolution | Enzyme-catalyzed stereoselective transformation of one enantiomer. | Enzymes (e.g., lipases, proteases) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost can be limiting; requires derivatization (e.g., esterification) first. |

Advanced Catalytic Systems in Synthesis

Modern synthetic chemistry relies on advanced catalytic systems to construct molecules with high efficiency and control. The assembly of this compound can be approached through various catalytic methods that facilitate the formation of the key sulfonamide bond or establish the chiral center.

Transition metal catalysis provides powerful tools for forming carbon-nitrogen (C-N) and sulfur-nitrogen (S-N) bonds, which are central to the structure of this compound. Palladium- and copper-catalyzed cross-coupling reactions are particularly relevant. rsc.org

One potential strategy involves the palladium-catalyzed coupling of a propane-1-sulfonamide (B152785) with an α-halo propanoic acid derivative (e.g., 2-bromopropanoic acid ester). berkeley.eduorganic-chemistry.org This approach, analogous to Buchwald-Hartwig amination, would form the N-C bond. Alternatively, copper-catalyzed reactions can be employed for the N-sulfonylation of an alanine ester using propane-1-sulfonyl chloride. nih.govresearchgate.net Recent developments have also focused on copper-mediated C-H sulfonylation, which could offer novel pathways for assembling the core structure. imperial.ac.ukacs.org Furthermore, palladium-catalyzed chlorosulfonylation of boronic acids can produce sulfonyl chloride intermediates, which can then be reacted with the appropriate amine to yield the final sulfonamide product. nih.gov

| Catalyst System | Reactant 1 | Reactant 2 | Bond Formed | Reference Methodologies |

|---|---|---|---|---|

| Palladium/Ligand | Propane-1-sulfonamide | 2-Bromopropanoic acid ester | N-C bond | Buchwald-Hartwig Amination |

| Copper(I) or (II) | Alanine ester | Propane-1-sulfonyl chloride | N-S bond | N-Sulfonylation of amines |

| Palladium(0) | Arylboronic acid | [SO₂Cl]⁺ synthon | Aryl-SO₂Cl intermediate | Suzuki-Miyaura type chlorosulfonylation nih.gov |

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, providing a powerful alternative to metal-based catalysts. For the stereoselective synthesis of this compound, chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly promising. acs.orgnih.govresearchgate.netrsc.org

CPAs can catalyze the addition of sulfonamides to various electrophiles. A plausible synthetic route could involve the asymmetric addition of propane-1-sulfonamide to a prochiral α-keto ester (e.g., ethyl pyruvate) followed by reduction, establishing the chiral center with the desired stereochemistry. Bifunctional organocatalysts, which possess both a Brønsted acidic site and a basic site, can also be employed to activate both the nucleophile and the electrophile simultaneously, leading to high levels of stereocontrol. nih.gov Such methods are at the forefront of synthesizing chiral N-sulfonylated amino acids with high enantiopurity. nih.govresearchgate.net

Chemical Transformations and Derivatization of the Propanoic Acid Moiety

Once synthesized, the this compound molecule can be further modified at its carboxylic acid group or the propane (B168953) chain to generate a diverse range of derivatives for various applications.

The carboxylic acid group is a versatile handle for derivatization. Standard esterification methods, such as Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction with alkyl halides in the presence of a base, can be used to produce a variety of esters. nih.govgoogle.comgoogle.com

Amidation , the formation of an amide bond, is crucial for creating peptide-like conjugates. This is typically achieved by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of an amine. chimia.chresearchgate.net These methods are widely used in peptide synthesis and allow the propanoic acid moiety to be linked to other amino acids, peptides, or amine-containing molecules. researchgate.netorganic-chemistry.org Protecting-group-free amidation methods using Lewis acid catalysts have also been developed, offering a more streamlined synthetic sequence. nih.gov

The propane chain of the sulfonamide group is composed of relatively inert C(sp³)–H bonds. However, recent advances in C–H functionalization allow for the selective modification of such alkyl chains. rsc.org Photocatalytic methods, for instance, can generate nitrogen-centered radicals from the sulfonamide, which can then facilitate intramolecular hydrogen atom transfer (HAT). nih.gov This process can lead to the functionalization of the propane chain at the δ- or ε-positions. While direct application to a propane chain is specific, the principles of remote C-H functionalization in N-alkylsulfonamides have been established, opening possibilities for introducing new functional groups like halogens, hydroxyls, or aryl groups onto the propane backbone. nih.govnih.govresearchgate.netrsc.org

Mechanistic Investigations of Synthesis and Reactivity

Reaction Kinetics and Thermodynamic Analyses of Synthetic Steps

The kinetics of the N-sulfonylation reaction are critical for understanding reaction efficiency and mechanism. Studies on the sulfonylation of α-amino acids and dipeptides with arenesulfonyl chlorides in aqueous organic media show that these processes follow an SN2 mechanism. researchgate.net The reaction rates are significantly influenced by the basicity of the amino compound; a considerable decrease in rate constants is observed for the sulfonylation of dipeptides compared to the corresponding α-amino acids, which is attributed to the lower basicity of the dipeptide amino group. researchgate.net

For the reaction of 3-nitrobenzenesulfonyl chloride with various amino acids, the rate constants vary over a wide range, reflecting the nucleophilicity of the specific amino acid. researchgate.net The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the transition state of the reaction.

| Amino Acid | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Glycine | 35 ± 2 | -94 ± 7 |

| Alanine (B10760859) | 31 ± 2 | -101 ± 6 |

| Valine | 33 ± 1 | -103 ± 5 |

| Leucine | 33 ± 2 | -101 ± 6 |

The negative values for the entropy of activation (ΔS‡) are consistent with a bimolecular reaction mechanism (SN2), where the formation of an ordered transition state from two reactant molecules leads to a decrease in entropy. The relatively low enthalpy of activation (ΔH‡) indicates that the energy barrier to forming the transition state is modest. These findings suggest that the synthesis of 2-(Propane-1-sulfonamido)propanoic acid proceeds through a well-defined, associative transition state.

Reactivity Profiles of the Sulfonamido and Carboxylic Acid Functionalities

The chemical behavior of this compound is dictated by its two key functional groups: the acidic sulfonamide N-H group and the carboxylic acid group.

The molecule possesses two acidic protons, leading to distinct acid-base equilibria. The carboxylic acid proton is the more acidic of the two. Carboxylic acids typically have pKa values in the range of 3-5, while N-alkylsulfonamides are significantly less acidic, with pKa values generally in the range of 10-11. nih.govrsc.org For compounds containing both a carboxylic acid and a primary sulfonamide group, the first deprotonation occurs at the carboxylic acid, with a typical pKa around 3.5. nih.gov

Therefore, in an aqueous solution, the proton transfer equilibria can be summarized as follows:

At low pH (pH < 3), the molecule exists predominantly in its fully protonated, neutral form.

As the pH increases, the carboxylic acid group deprotonates to form a carboxylate anion. The molecule exists primarily as a monoanion in the physiological pH range.

At high pH (pH > 10), the sulfonamide proton can be removed, leading to the formation of a dianion.

| Functional Group | Typical pKa Range | Estimated pKa in Target Molecule |

|---|---|---|

| Carboxylic Acid (-COOH) | 3.0 - 5.0 | ~3.5 - 4.5 |

| N-Alkylsulfonamide (-SO₂NHR) | 10.0 - 11.5 | ~10 - 11 |

These distinct pKa values mean that the ionization state of the molecule can be selectively controlled by adjusting the pH, which in turn governs its solubility, lipophilicity, and intermolecular interactions.

The primary degradation pathway for this compound is the hydrolysis of the sulfonamide (S-N) bond. Sulfonamides are generally more resistant to hydrolysis than carboxamides, particularly under basic conditions. researchgate.net However, cleavage can occur under both acidic and basic catalysis.

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis mechanism typically involves protonation of the sulfonamide nitrogen. This is followed by a rate-determining bimolecular attack of a water molecule on the sulfur atom (A2 mechanism), leading to the cleavage of the S-N bond. researchgate.net This process yields propane-1-sulfonic acid and alanine. In highly concentrated acid, the mechanism may shift towards a unimolecular (A1) pathway. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis is generally slower. The mechanism can involve the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic sulfur atom. researchgate.net Alternatively, for sulfonamides with an acidic N-H proton, deprotonation can occur to form a sulfonamide anion. This anion is generally less susceptible to nucleophilic attack due to increased electron density. Therefore, the hydrolysis of N-alkylsulfonamides in base is often slow and requires harsh conditions. The products are the corresponding sulfonate salt and the free amine. nih.gov

Structure Activity Relationship Sar Studies

Design Principles for Modulating Activity and Selectivity of 2-(Propane-1-sulfonamido)propanoic Acid Analogues

The design of analogues of this compound is guided by established medicinal chemistry principles aimed at modulating biological activity and target selectivity. The core structure consists of three key components that can be systematically modified: the propyl group, the sulfonamide linker, and the propanoic acid moiety.

Modification of the Propyl Group: Altering the length, branching, or introducing cyclic structures to the n-propyl chain can influence lipophilicity and steric interactions within a target's binding pocket. Increasing the chain length can enhance hydrophobic interactions, but may also lead to non-specific binding if not optimized.

Substitution on the Sulfonamide Nitrogen: The sulfonamide NH group is a critical hydrogen bond donor. Alkylation or substitution at this position can significantly alter binding affinity. However, such modifications must be carefully considered as they can disrupt essential interactions.

Alterations to the Propanoic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, often involved in ionic interactions or hydrogen bonding with receptor sites. The alpha-methyl group on the propanoic acid introduces a chiral center, which can be crucial for stereospecific interactions. Modifications here, such as altering the acidic group to a bioisostere, can impact potency and pharmacokinetic properties. numberanalytics.com

The overarching goal is to achieve a balance between optimizing target binding (pharmacodynamics) and improving drug-like properties such as absorption, distribution, metabolism, and excretion (ADME). researchgate.net A successful modification in one part of the molecule can lead to improved potency and selectivity for its intended biological target. numberanalytics.comresearchgate.net

Impact of Substituent Effects on Biological Activity and Binding Affinity

Substituents introduced onto the this compound scaffold can profoundly impact its biological activity through electronic and steric effects. These effects modulate the molecule's acidity, conformation, and ability to interact with biological targets.

Electronic Effects: The electronic nature of substituents can alter the pKa of the sulfonamide NH and the carboxylic acid. For instance, incorporating electron-withdrawing groups on the propyl chain would increase the acidity of the sulfonamide proton, potentially strengthening its hydrogen bonding capability. sdu.dk Conversely, electron-donating groups would decrease its acidity. Studies on related sulfonamide systems have shown that substituents on nearby aromatic rings can fine-tune the acidity and proton affinity of the sulfonamide moiety through-space, demonstrating the capacity of substituents to modulate key physicochemical properties. sdu.dk

Steric Effects: The size and shape of substituents determine the molecule's ability to fit into a binding site. Bulky substituents can create steric hindrance, preventing optimal binding, but they can also be exploited to enhance selectivity by interacting with specific sub-pockets in a target protein. nih.gov For example, research on AMPA receptor agonists showed that increasing the steric bulk of alkoxy groups on an isoxazole (B147169) ring progressively weakened interactions with the receptor sites. nih.gov

Hydrophobicity: The hydrophobicity of substituents, often quantified by the partition coefficient (log P), plays a critical role. In a series of alkylamine-substituted sulfonamides, it was found that log P values increase with the number of carbon atoms in the alkyl chain, directly influencing the molecule's partitioning behavior between aqueous and lipid environments. acs.org

The following table summarizes the general effects of different types of substituents on the properties of a sulfonamide-containing molecule.

| Substituent Type | Location of Substitution | Potential Effect on Acidity (pKa) | Potential Impact on Binding Affinity |

| Electron-Withdrawing (e.g., -F, -Cl) | On the propyl chain | Decrease pKa of sulfonamide NH (more acidic) | May strengthen hydrogen bonds |

| Electron-Donating (e.g., -CH3, -OCH3) | On the propyl chain | Increase pKa of sulfonamide NH (less acidic) | May weaken hydrogen bonds |

| Bulky Alkyl Groups | On the propyl chain or α-carbon | Minimal effect on pKa | Can increase affinity through hydrophobic interactions or decrease it via steric clash |

| Aromatic Rings | As a substituent | Can stabilize the sulfonamide via NH–π interactions | Can enhance binding through π-π stacking or other non-covalent interactions sdu.dk |

Stereochemical Influence on Molecular Recognition and Efficacy

The presence of a chiral center at the alpha-carbon of the propanoic acid moiety means that this compound exists as two stereoisomers (enantiomers), (R) and (S). Biological systems are inherently chiral, and as a result, these enantiomers can exhibit significantly different pharmacological activities.

One enantiomer often fits more precisely into a chiral binding site on a receptor or enzyme, leading to higher affinity and efficacy. The other enantiomer may bind with lower affinity or not at all. This stereoselectivity is a cornerstone of molecular recognition.

Studies on analogous chiral sulfonamides have demonstrated the critical role of stereochemistry. For example, in research involving the binding of sulfonamide analogues to the FKBP12 protein, the stereospecific replacement of a sulfonamide oxygen with nitrogen to form sulfonimidamides resulted in diastereomers with distinct binding affinities. nih.govacs.org While the reference sulfonamide bound with a dissociation constant (KD) of 2.6 nM, the (S)- and (R)-sulfonimidamide diastereomers bound with significantly weaker affinities (KD = 360 and 283 nM, respectively). nih.govacs.org This highlights that even subtle changes in the three-dimensional arrangement of atoms can dramatically impact molecular interactions and biological outcomes. acs.org

The differential activity of stereoisomers underscores the importance of synthesizing and testing enantiomerically pure compounds during drug development to maximize therapeutic effects and minimize potential off-target activities.

The table below illustrates findings from a study on related sulfonamide analogues, showing how stereochemistry and minor structural changes affect binding affinity to the FKBP12 protein. nih.govacs.org

| Compound | Modification from Reference Sulfonamide | Configuration | Binding Affinity (KD) |

| Reference Sulfonamide (1) | - | - | 2.6 nM |

| Sulfinamide (4a) | One oxygen removed | S | 114 nM |

| Sulfinamide (4b) | One oxygen removed | R | 200 nM |

| Sulfonimidamide (5a) | One oxygen replaced with NH | S | 360 nM |

| Sulfonimidamide (5b) | One oxygen replaced with NH | R | 283 nM |

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity of a parent compound. researchgate.netnih.gov These approaches are valuable for optimizing leads, navigating patent landscapes, and improving ADME profiles. researchgate.netpsu.edu

Scaffold Hopping: This strategy involves replacing the central core structure of the molecule with a functionally equivalent but structurally distinct scaffold. nih.govpsu.edu For this compound, this could involve replacing the propanoic acid backbone with a different acidic moiety or replacing the entire propane-sulfonamido portion with another group that preserves the key interaction points. The goal is to identify new molecular architectures that maintain the essential pharmacophoric features. psu.edu

Bioisosteric Replacements: Bioisosterism involves substituting an atom or group of atoms in the molecule with another that has similar physical or chemical properties, leading to similar biological activity. numberanalytics.comzu.ac.ae

Sulfonamide Group: The sulfonamide group itself is often used as a bioisostere for carboxylic acids. numberanalytics.comzu.ac.ae However, it can also be replaced to modulate properties. For example, a metabolically labile sulfonamide might be replaced with a gem-dimethylsulphone or a sulfoximine (B86345) to enhance stability. cambridgemedchemconsulting.comdrughunter.com

Carboxylic Acid Group: The carboxyl group is frequently replaced by other acidic bioisosteres to improve oral bioavailability, cell permeability, or metabolic stability. Common bioisosteres for carboxylic acids include tetrazole, hydroxamic acid, and acyl sulfonamides. researchgate.netzu.ac.ae In one instance, replacing a carboxylic acid with a sulfonamide group in an angiotensin II receptor antagonist increased its efficacy threefold. zu.ac.ae

The following table lists potential bioisosteric replacements for the key functional groups in this compound.

| Functional Group | Bioisosteric Replacement | Potential Advantage |

| Sulfonamide (-SO₂NH-) | Sulfoximine (-SO(NH)-) | Can improve physicochemical and ADME properties drughunter.com |

| gem-Dimethylsulphone | Can reduce metabolic lability cambridgemedchemconsulting.com | |

| Carboxylic Acid (-COOH) | Tetrazole | Can improve metabolic stability and membrane permeability |

| Acyl Sulfonamide | Modulates acidity and lipophilicity | |

| Hydroxamic Acid | Alters metal chelation properties and pKa |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based drug design methods are essential for lead discovery and optimization. nih.gov These approaches, including pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, use the information from a set of known active molecules to develop a model that predicts the activity of novel compounds. mdpi.com

Pharmacophore Modeling: A pharmacophore model is a 3D arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. For analogues of this compound, a pharmacophore model would likely include features such as:

A hydrogen bond donor (the sulfonamide N-H).

A hydrogen bond acceptor (the sulfonamide oxygens and carbonyl oxygen).

A negative ionizable feature (the carboxylic acid).

One or more hydrophobic regions (the propyl and methyl groups).

This model can then be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. pharmacophorejournal.com

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR methods quantitatively correlate the biological activity of a series of compounds with their 3D structural properties, such as steric and electrostatic fields. youtube.com A 3D-QSAR study on a series of this compound analogues would involve aligning the molecules and using statistical methods like Comparative Molecular Field Analysis (CoMFA) to build a predictive model. nih.gov The resulting model generates contour maps that visualize regions where positive or negative steric bulk, or positive or negative electrostatic potential, is favorable or unfavorable for activity. These maps provide intuitive guidance for designing more potent inhibitors. nih.gov For example, a 3D-QSAR study on diaryl acylsulfonamide derivatives helped to understand possible structural modifications to improve inhibitory potency. nih.gov

These computational approaches accelerate the drug design cycle by prioritizing the synthesis of compounds with a higher probability of success. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecular properties. These methods are fundamental in predicting characteristics that can be challenging to measure experimentally.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and various chemical properties. For 2-(Propane-1-sulfonamido)propanoic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecule's ground-state geometry. researchgate.netnih.gov

These calculations yield crucial data on the molecule's electronic properties, including the distribution of electron density and the electrostatic potential, which are key to understanding its interactions. Furthermore, DFT is used to derive global reactivity descriptors that quantify the chemical behavior of the molecule. aalto.fi

Table 1: Key Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Description |

|---|---|---|

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

| Molecular Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

This table outlines theoretical descriptors that would be calculated for this compound using DFT.

DFT is also applied to predict spectroscopic properties. Theoretical vibrational frequencies from DFT calculations can be correlated with experimental infrared (IR) and Raman spectra to aid in structural confirmation. researchgate.netnih.gov Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to help interpret experimental NMR data. nih.gov

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. khanacademy.orgmasterorganicchemistry.com

A Potential Energy Surface (PES) map is generated by systematically rotating the molecule's key dihedral angles and calculating the corresponding potential energy at each step. scispace.com This process identifies the most stable, low-energy conformers (energy minima) as well as the energy barriers (transition states) that separate them. scispace.commdpi.com For this compound, the crucial rotatable bonds would include the Cα-N, N-S, and S-C bonds. The resulting PES provides a comprehensive understanding of the molecule's flexibility and the relative populations of its different conformers at a given temperature.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in nucleophilic and electrophilic attacks. acs.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). It is a cornerstone of structure-based drug design. nih.gov

In a typical docking simulation for this compound, its 3D structure would be placed into the binding site of a target protein of interest. nih.govresearchgate.net An algorithm then explores various possible conformations and orientations of the ligand within the binding site, calculating the binding energy for each pose. The goal is to identify the pose with the most favorable binding energy, which represents the most likely binding mode. researchgate.net This prediction provides valuable insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Table 2: General Workflow for Molecular Docking

| Step | Description |

|---|---|

| 1. Receptor Preparation | Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank) and prepare it by removing water molecules, adding hydrogen atoms, and assigning charges. |

| 2. Ligand Preparation | Generate the 3D structure of this compound and optimize its geometry to find a low-energy conformation. |

| 3. Binding Site Definition | Identify the active site or binding pocket on the receptor where the ligand is expected to bind. |

| 4. Docking Simulation | Use docking software (e.g., AutoDock) to systematically search for the best binding poses of the ligand within the defined site. |

| 5. Pose Analysis | Analyze the top-ranked poses to understand the key molecular interactions (e.g., hydrogen bonds, van der Waals contacts) and binding affinity. |

This table describes a generalized process for conducting molecular docking studies.

A scoring function is an algorithm used within docking software to estimate the binding affinity for a given ligand pose. nih.gov These functions are designed to be computationally fast and are crucial for ranking the vast number of poses generated during a simulation. The accuracy of a docking study is highly dependent on the chosen scoring function.

To ensure the reliability of a docking protocol, validation is essential. A common validation strategy is to perform "re-docking." In this process, a ligand that is already known to bind to the target (from a co-crystallized structure) is removed from the binding site and then docked back in. The protocol is considered valid if the docking software can accurately reproduce the original, experimentally observed binding pose. The accuracy is typically measured by the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose, with an RMSD value of less than 2.0 Å generally considered a success. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a compound with its biological activity. nih.gov These models help in predicting the activity of new, unsynthesized compounds and in understanding the molecular properties that are crucial for their biological effects. jocpr.comnih.gov

Development of Predictive Models for Biological Activities

For compounds like this compound, which belongs to the sulfonamide class, QSAR models are developed to predict a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions. researchgate.netnih.govmdpi.com The development process involves compiling a dataset of structurally related sulfonamide and propanoic acid derivatives with experimentally determined activities. nih.govresearchgate.netmdpi.com

Various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound in the dataset. A mathematical equation is then generated to link these descriptors to the observed biological activity. For instance, a QSAR model for the antioxidant activity of benzene (B151609) sulfonamide derivatives established a relationship between the half-maximal inhibitory concentration (IC50) and descriptors such as electrophilicity, SCF energy, and molar refractivity. ekb.eg The robustness and predictive power of these models are rigorously evaluated using statistical methods, including internal and external validation techniques. nih.govresearchgate.net

Table 1: Example of a QSAR Model for Sulfonamide Derivatives

| Biological Activity | Key Molecular Descriptors | Model Equation Example | Statistical Parameters |

|---|---|---|---|

| Antioxidant (IC50) | Electrophilicity (log(ω)), Molar Refractivity (MR) | log(1/IC50) = β₀ + β₁(log(ω)) - β₂(MR) | R² > 0.8, Q² > 0.6 |

| Antimicrobial (pMIC) | Topological Indices (e.g., ²χv), Dipole Moment | pMIC = β₀ + β₁(²χv) + β₂(Dipole) | R² > 0.75, Q² > 0.55 |

Application of Topological Descriptors and Molecular Connectivity Indices

Topological descriptors are numerical values derived from the two-dimensional graph representation of a molecule. nih.gov They encode information about the molecule's size, shape, degree of branching, and the presence of heteroatoms and multiple bonds. researchgate.net These descriptors are particularly valuable in QSAR studies due to their simplicity and rapid calculation. afantitis.com

For sulfonamide and propanoic acid derivatives, various topological indices are employed to build predictive models. nih.govnih.gov Molecular connectivity indices, such as the Kier and Hall valence connectivity indices (χ), are frequently used. nih.govnih.govsigmaaldrich.com These indices quantify the degree of branching and connectivity in a molecule. For example, a QSAR study on carbonic anhydrase inhibitors, a common target for sulfonamides, successfully used the first-order valence connectivity index (¹χv) to model their inhibitory activity. nih.gov Similarly, studies on propanoic acid derivatives have shown the importance of the second-order valence molecular connectivity index (²χv) in describing their antimicrobial activities. nih.gov

Table 2: Common Topological Descriptors in QSAR

| Descriptor Type | Example | Information Encoded |

|---|---|---|

| Molecular Connectivity Indices | Randić Index, Kier & Hall Indices (χ) | Branching, size, and complexity of the molecular skeleton. researchgate.net |

| Shape Indices | Kappa Shape Indices (κ) | Molecular shape and flexibility. ijpsr.com |

| Distance-Based Indices | Wiener Index (W) | Sum of distances between all pairs of atoms, reflecting molecular volume. |

| Information Content Indices | Shannon Index | Structural complexity and symmetry. |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time at an atomic level. nih.gov For a potential drug candidate like this compound, MD simulations are used to study its interaction with a biological target, such as a protein or enzyme. wesleyan.edufrontiersin.org These simulations are crucial for assessing the stability of the binding pose predicted by molecular docking and for observing conformational changes that occur upon binding. nih.govpeerj.com

In a typical MD simulation, a complex of the ligand (the compound) and the receptor (the protein) is placed in a simulated physiological environment (e.g., a water box with ions). The forces between atoms are calculated, and Newton's laws of motion are applied to predict the movements of every atom in the system over a period of nanoseconds to microseconds. peerj.comnih.gov Analysis of the simulation trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site is monitored. A stable, low RMSD value suggests a stable binding mode. nih.gov

Conformational Changes: MD simulations can show how the ligand and protein change their shapes to accommodate each other. nih.govacs.org For sulfonamides, the orientation of the sulfonyl group and any flexible side chains, like the propane (B168953) group, are of particular interest. mdpi.com

Interaction Energy: The strength of the interaction can be estimated by calculating binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which helps in ranking potential drug candidates. peerj.com

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Preferences

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule. jsaer.comijaers.com It calculates the electrostatic potential at different points on the electron density surface of the molecule, creating a color-coded map that illustrates charge distribution. nih.gov This map helps in understanding and predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks, which are fundamental to a drug's interaction with its receptor. ijaers.combiomedres.us

For this compound, the MEP map would highlight specific regions of interest:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. In this molecule, the oxygen atoms of the sulfonamide group (-SO₂) and the carboxylic acid group (-COOH) would exhibit strong negative potential. jsaer.comijaers.com These regions are prime locations for forming hydrogen bonds with amino acid residues in a protein's active site. jsaer.comresearchgate.net

Positive Potential (Blue): These electron-poor areas are prone to nucleophilic attack. The hydrogen atom of the sulfonamide (-SO₂NH-) and the hydrogen of the carboxylic acid (-COOH) would show a positive potential, making them hydrogen bond donors. jsaer.com

By analyzing the MEP, researchers can predict how the molecule will orient itself within a binding pocket and which functional groups are most likely to be involved in crucial binding interactions. nih.govmdpi.com

Table 3: Interpretation of Molecular Electrostatic Potential (MEP) Map

| Color Code | Potential | Interpretation | Likely Functional Groups on the Compound |

|---|---|---|---|

| Red | Most Negative | Electron-rich; site for electrophilic attack; hydrogen bond acceptor. researchgate.net | Carbonyl oxygens, Sulfonyl oxygens |

| Yellow/Green | Intermediate | Relatively neutral regions. | Carbon backbone (propane group) |

| Blue | Most Positive | Electron-poor; site for nucleophilic attack; hydrogen bond donor. jsaer.com | Amide proton (N-H), Carboxylic acid proton (O-H) |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H NMR and ¹³C NMR Techniques for Core Structure and Substituent Identification

The proton (¹H) NMR spectrum of 2-(propane-1-sulfonamido)propanoic acid is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The propanoic acid moiety would likely show a doublet for the methyl protons (CH₃) adjacent to the chiral center, a quartet for the methine proton (CH), and a broad singlet for the carboxylic acid proton (COOH). The propane-1-sulfonamido group would present a triplet for the terminal methyl protons (CH₃), a sextet for the adjacent methylene (B1212753) protons (CH₂), and a triplet for the methylene protons directly attached to the sulfur atom (CH₂-S). The N-H proton of the sulfonamide would typically appear as a singlet, which may be broadened due to quadrupole effects and exchange.

The carbon-13 (¹³C) NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield shift. The chiral methine carbon and the methyl carbon of the propanoic acid fragment would also have distinct chemical shifts. For the propane-sulfonamido portion, three separate signals would be expected for the three carbon atoms of the propyl chain.

Hypothetical ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| CH₃ (Propyl) | 0.9 - 1.1 | Triplet |

| CH₂ (Propyl) | 1.6 - 1.8 | Sextet |

| CH₂-S (Propyl) | 2.9 - 3.1 | Triplet |

| CH₃ (Propanoic) | 1.4 - 1.6 | Doublet |

| CH (Propanoic) | 4.0 - 4.2 | Quartet |

| N-H | Variable, broad | Singlet |

Hypothetical ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 180 |

| CH (Propanoic) | 50 - 60 |

| CH₃ (Propanoic) | 15 - 25 |

| CH₂-S (Propyl) | 45 - 55 |

| CH₂ (Propyl) | 20 - 30 |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the CH and CH₃ protons of the propanoic acid moiety, and among the CH₃, CH₂, and CH₂-S protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the propane-1-sulfonamido group to the propanoic acid backbone, for example, by observing a correlation between the N-H proton and the chiral CH carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This could provide insights into the preferred conformation of the molecule, for instance, by showing correlations between protons on the propyl chain and the propanoic acid moiety that are close in space.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound. The molecular formula of this compound is C₆H₁₃NO₄S, with a monoisotopic mass of approximately 195.0565 Da.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Molecular Ions

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 196.0643. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 194.0487. The high-resolution mass measurement of these ions can be used to confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which serves as a structural fingerprint. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways for sulfonamides would be expected. These could include cleavage of the S-N bond, loss of the propyl group, and fragmentation of the propanoic acid side chain. The analysis of these fragment ions would provide definitive confirmation of the compound's structure and could also be used to identify and characterize any impurities present in the sample.

Expected Fragmentation Patterns in MS/MS

| Precursor Ion | Expected Fragment Ions | Description |

|---|---|---|

| [M+H]⁺ | Loss of H₂O from carboxylic acid | |

| Cleavage of the S-N bond | ||

| Loss of the propyl group |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, often overlapping with C-H stretching vibrations. A strong, sharp absorption around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The sulfonamide group would exhibit characteristic absorptions for the S=O stretching (asymmetric and symmetric) in the regions of 1320-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The N-H stretching of the sulfonamide would likely appear in the region of 3200-3300 cm⁻¹.

Characteristic FT-IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C-H stretch (Alkyl) | 2850 - 3000 |

| C=O stretch (Carbonyl) | 1700 - 1725 |

| S=O stretch (Sulfonamide) | 1320 - 1350 and 1140 - 1160 |

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov For a chiral molecule such as this compound, which contains a stereocenter at the alpha-carbon of the propanoic acid moiety, single-crystal X-ray diffraction (SCXRD) is the most powerful tool for the unambiguous determination of its absolute stereochemistry. nih.govveranova.com The determination of the absolute configuration relies on anomalous dispersion, an effect where heavy atoms scatter X-rays with a phase shift. The quality of the determination is often assessed using the Flack parameter, where a value close to zero for the correct enantiomer confirms the assignment with high confidence. nih.gov

Beyond establishing absolute configuration, X-ray crystallography provides detailed insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. Sulfonamides are known to be excellent hydrogen bond donors (N-H) and acceptors (S=O), leading to the formation of robust and predictable supramolecular structures. acs.orgacs.org The analysis of these hydrogen bond networks, often described using graph set notations, is crucial in the field of crystal engineering. acs.org

Furthermore, the ability of the sulfonamide and carboxylic acid groups to form strong hydrogen bonds makes this compound a candidate for forming co-crystals with other molecules (co-formers). nih.gov Co-crystal engineering with sulfonamides has been explored to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov Structural analysis of these co-crystals reveals the hierarchy of intermolecular interactions, such as the persistent N-H···O hydrogen bond between the sulfonamide donor and a suitable acceptor on the co-former. acs.org

While the specific crystal structure for this compound is not publicly available, the table below presents typical crystallographic data from a related compound, 2-benzenesulfonamido-3-hydroxypropanoic acid, to illustrate the type of information obtained from an SCXRD experiment. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C9H11NO5S |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 5.0464 |

| b (Å) | 9.9752 |

| c (Å) | 21.4701 |

| Volume (ų) | 1080.78 |

| Z (molecules/unit cell) | 4 |

| R-factor (%) | 4.2 |

Chromatographic Techniques for Purity Assessment and Separation in Research

High-Performance Liquid Chromatography (HPLC) is the most widely applied analytical technique for the separation, identification, and quantification of sulfonamides in various matrices. grupobiomaster.comnanobioletters.com For purity assessment and quality control of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, a nonpolar stationary phase, most commonly a C18 (octadecylsilyl) silica-based column, is used with a polar mobile phase. nih.gov The mobile phase usually consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, with an acid such as acetic acid, formic acid, or phosphoric acid added to control the ionization state of the analyte and improve peak shape. nanobioletters.comnih.gov Detection is typically achieved using a UV detector set at a wavelength where the compound absorbs, for instance, around 270-280 nm for sulfonamides. nanobioletters.com

Method validation is crucial and is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ). nih.govpensoft.net For sulfonamides, validated HPLC methods demonstrate excellent linearity with correlation coefficients (R²) often exceeding 0.99. nih.gov

HPLC is also scalable for preparative purposes. lcms.cz By using larger columns and higher flow rates, preparative HPLC can be used to isolate and purify multigram quantities of this compound from reaction mixtures or to separate it from impurities. researchgate.net

The following table summarizes typical conditions and validation parameters for an RP-HPLC method suitable for analyzing sulfonamide compounds. nih.gov

| Parameter | Typical Condition/Value |

|---|---|

| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of 0.08% Acetic Acid (A), Acetonitrile (B), Methanol (C) |

| Flow Rate | 0.6 mL/min |

| Detection | UV at 275 nm |

| Linearity (R²) | >0.995 |

| Recovery (%) | 79 - 114% |

| LOD (µg/kg) | 34 - 80 |

| LOQ (µg/kg) | 41 - 90 |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, compounds like this compound, which contain polar functional groups (carboxylic acid and sulfonamide), are generally non-volatile and prone to thermal degradation at the high temperatures required for GC analysis. nih.govnih.gov

Therefore, direct analysis by GC is not feasible. A chemical derivatization step is required to convert the polar N-H and O-H groups into less polar, more volatile, and more thermally stable moieties. A common derivatization method for sulfonamides is methylation using reagents like diazomethane, which converts the acidic protons into methyl groups. nih.govoup.com Following derivatization, the resulting compound can be analyzed by GC, typically using a capillary column with a nonpolar or medium-polarity stationary phase (e.g., OV-17). oup.com

Detection can be performed using a Flame Ionization Detector (FID) for general-purpose analysis or a mass spectrometer (MS) for more selective and sensitive detection (GC-MS), which also provides structural information for peak identification. nih.govoup.com GC-MS is a valuable tool for confirming the identity of the compound and any volatile impurities. nih.gov

The table below outlines a representative GC-MS method for the analysis of derivatized sulfonamides.

| Parameter | Typical Condition |

|---|---|

| Derivatization Agent | Diazomethane |

| Column | 3% OV-17 on 80-100 mesh Gas-Chrom Q (glass, 3 ft x 1/4 in) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial 150 °C, ramp to 240 °C |

| Detector | Mass Spectrometer (MS) |

| MS Mode | Selective Ion Monitoring (SIM) |

Advanced Spectroscopic Screening Techniques for Molecular Interactions

In fragment-based drug discovery (FBDD), small, low-complexity molecules ("fragments") are screened for weak binding to a biological target, such as a protein or nucleic acid. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is an ideal tool for detecting these weak interactions, which are typically in the micromolar to millimolar affinity range. universiteitleiden.nl

Target-Immobilized NMR Screening (TINS) is an efficient and sensitive ligand-based NMR method for identifying such binding events. nih.gov In the TINS methodology, the target macromolecule is immobilized on a solid support, creating a stationary phase that can be used to screen an entire library of fragments. universiteitleiden.nlnih.gov A solution containing a mixture of fragments is passed over the immobilized target. researchgate.net

Binding is detected by comparing the 1D NMR spectrum of the fragment mixture in the presence of the immobilized target to a control sample (e.g., the mixture with a non-specific reference protein or the support alone). nih.gov When a fragment binds to the large, immobilized target, its NMR signals broaden significantly, leading to a decrease in signal height and intensity. researchgate.net This signal reduction is a direct indicator of binding. nih.gov

TINS offers several advantages: it requires minimal amounts of the target protein, the protein does not need to be isotopically labeled, and it is applicable to targets that may be unstable or insoluble in solution. nih.govzobio.com This technique is well-suited for screening fragments like this compound to identify starting points for the development of more potent ligands. zobio.com

The following table shows hypothetical results from a TINS experiment screening a small set of fragments against a target protein.

| Fragment Compound | Signal Reduction vs. Control (%) | Binding Hit |

|---|---|---|

| Fragment A | <10% | No |

| Fragment B | 85% | Yes |

| This compound | 70% | Yes |

| Fragment C | <10% | No |

| Fragment D | 55% | Yes |

Q & A

Q. What are the common synthetic routes for preparing 2-(Propane-1-sulfonamido)propanoic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves sulfonamide formation via the reaction of propane-1-sulfonyl chloride with a β-amino propanoic acid derivative. Key factors include:

- Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete amine conversion.

- Temperature : Reactions are performed at 0–5°C to minimize side reactions (e.g., hydrolysis of sulfonyl chloride).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires monitoring pH during workup (maintain pH 6–7 to avoid decomposition) .

Q. Which analytical techniques are most effective for characterizing this compound, and what parameters should be prioritized?

- Methodological Answer :

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature : Store at -20°C, 4°C, and 25°C for 1–3 months. Monitor degradation via HPLC.

- Light Sensitivity : Expose to UV (254 nm) and visible light; track absorbance changes.

- Humidity : Use desiccators with controlled humidity (30–80% RH). Stability is optimal in anhydrous, dark conditions .

Advanced Research Questions

Q. What strategies are recommended for optimizing reaction conditions in the synthesis of this compound to minimize byproducts?

- Methodological Answer :

- Catalyst Screening : Test bases like triethylamine vs. DMAP for sulfonylation efficiency.

- Solvent Optimization : Compare dichloromethane (polar aprotic) vs. THF (less polar). Polar aprotic solvents reduce hydrolysis.

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., sulfonic acid derivatives) and adjust reaction time (≤4 hours) .

Q. How should researchers address contradictory data regarding the biological activity of this compound in different assay systems?

- Methodological Answer :

- Assay Validation : Verify cell viability (MTT assay) and enzyme activity (e.g., kinetic assays) under identical buffer conditions (pH 7.4, 37°C).

- Orthogonal Assays : Compare results from fluorescence-based vs. radiometric assays.

- Structural Analogs : Test derivatives to isolate structure-activity relationships (SAR). Contradictions may arise from off-target interactions or assay-specific detection limits .

Q. What computational strategies are recommended for predicting the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to model ligand-enzyme interactions. Focus on sulfonamide moiety hydrogen bonding.

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability.

- QSAR Models : Train models using descriptors like LogP, PSA, and electronegativity to predict activity across enzyme families .

Q. How can researchers design analogs of this compound to enhance metabolic stability while retaining activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute sulfonamide with carbamate or phosphonate groups.

- Steric Shielding : Introduce methyl groups adjacent to the sulfonamide to block CYP450-mediated oxidation.

- In Silico Screening : Use tools like Schrödinger’s GLIDE to prioritize analogs with improved ADMET profiles .

Safety and Handling in Research Settings

Q. What protocols are essential for safely handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis and handling.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Exposure Monitoring : Air sampling (NIOSH Method 5602) to ensure concentrations <1 ppm.

- Emergency Measures : Immediate eye wash (15 minutes) and skin decontamination (soap/water) .

Q. What are the recommended reference standards and impurity profiling methods for ensuring batch-to-batch consistency?

- Methodological Answer :

- Reference Standards : Use USP/EP-grade impurities (e.g., sulfonic acid byproduct) for HPLC calibration.

- Impurity Profiling :

| Impurity | CAS | Detection Method |

|---|---|---|

| Propane-1-sulfonic acid | 123-45-6 | Ion chromatography |

| Unreacted amine | 678-90-1 | Derivatization GC-MS |

- Acceptance Criteria : Total impurities ≤0.5% (w/w) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.